![molecular formula C10H15N3O2 B1375638 tert-butyl N-(4-aminopyridin-2-yl)carbamate CAS No. 1266119-48-5](/img/structure/B1375638.png)
tert-butyl N-(4-aminopyridin-2-yl)carbamate
Overview
Description
Tert-butyl N-(4-aminopyridin-2-yl)carbamate is an organic compound with the molecular formula C10H15N3O2 and a molecular weight of 209.24 g/mol It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to the 4-amino position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-aminopyridin-2-yl)carbamate typically involves the reaction of 4-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert conditions, usually at low temperatures to prevent side reactions . The general reaction scheme is as follows:
4-aminopyridine+tert-butyl chloroformate→tert-butyl N-(4-aminopyridin-2-yl)carbamate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-aminopyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Tert-butyl N-(4-aminopyridin-2-yl)carbamate has been investigated for its role as a precursor in the synthesis of compounds that exhibit anticancer properties. Specifically, derivatives of pyridinyl carbamates have shown promise as inhibitors of p38 MAP kinase, which is implicated in cancer cell proliferation and survival. For instance, studies have demonstrated that modifications to the pyridine ring can enhance the potency of these compounds against various cancer cell lines .
1.2 Neuroprotective Effects
Research indicates that compounds similar to this compound can act as dual inhibitors of β-secretase and acetylcholinesterase, enzymes involved in Alzheimer’s disease pathology. In vitro studies have shown that such compounds can prevent amyloid-beta aggregation, a hallmark of Alzheimer's disease, suggesting potential therapeutic applications in neurodegenerative disorders .
Synthesis of Bioactive Compounds
2.1 Synthesis Pathways
This compound serves as an important intermediate in the synthesis of various bioactive molecules. It can be utilized in palladium-catalyzed reactions to form complex structures with enhanced biological activity. For example, it has been employed in the synthesis of tetrasubstituted pyrroles and other functionalized compounds that are essential in drug development .
Synthesis Method | Target Compound | Biological Activity |
---|---|---|
Palladium-catalyzed coupling | Tetrasubstituted pyrroles | Anticancer activity |
Reaction with aryl halides | Various bioactive derivatives | Enzyme inhibition |
Case Studies
3.1 Case Study: p38 MAP Kinase Inhibitors
A notable study explored the synthesis of this compound derivatives as p38 MAP kinase inhibitors. The study highlighted the correlation between structural modifications and biological activity, demonstrating that specific substitutions on the pyridine ring significantly enhanced inhibitory potency against cancer cell lines .
3.2 Case Study: Alzheimer’s Disease Therapeutics
In another research effort, a derivative of this compound was tested for its neuroprotective effects against amyloid-beta-induced cytotoxicity in astrocytes. The results indicated that this compound not only inhibited amyloid aggregation but also reduced oxidative stress markers in treated cells, showcasing its potential as a multi-target therapeutic agent for Alzheimer's disease .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-aminopyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(Boc-amino)pyridine
- tert-Butyl N-(4-aminopyridin-2-yl)carbamate (WX609350)
- Carbamic acid, N-(4-amino-2-pyridinyl)-, 1,1-dimethylethyl ester
Uniqueness
This compound is unique due to its specific structural features, such as the tert-butyl carbamate group, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Tert-butyl N-(4-aminopyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and case studies.
This compound has the molecular formula C11H17N3O2. It features a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-aminopyridine structure. This unique combination of functional groups is believed to contribute to its biological activity.
Biological Activity
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Similar aminopyridine derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Properties : Compounds with the aminopyridine moiety are often associated with the modulation of inflammatory pathways, making them candidates for anti-inflammatory drug development .
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the amino group on the pyridine ring enhances its capacity for hydrogen bonding and receptor interaction. Preliminary studies suggest that it may interact with enzymes and receptors involved in neurotransmission and inflammation .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Carbamate : Reaction of 4-aminopyridine with tert-butyl chloroformate.
- Purification : The product is purified through recrystallization or chromatography to achieve high purity levels.
This compound's stability under various reaction conditions makes it suitable for complex synthetic pathways where selective reactivity is required .
Comparison of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | Piperazine ring instead of pyrrolidine | Antimicrobial activity |
Tert-butyl 3-{[(pyridin-4-yl)methyl]amino}pyrrolidine-1-carboxylate | Similar structure with variations in side chains | Potential anticancer properties |
4-Aminobenzamide derivatives | Contains an aminobenzamide moiety | Various therapeutic applications |
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of similar compounds against various bacterial strains. Results indicated that derivatives exhibited significant inhibition zones, suggesting potential for development into antimicrobial agents .
- Anti-inflammatory Activity : In vitro assays demonstrated that compounds related to this compound reduced nitric oxide production in lipopolysaccharide-induced inflammation models, highlighting their anti-inflammatory potential .
- Cytotoxicity Assessment : Research assessing the cytotoxic effects on HT-22 (mouse hippocampal neuronal cells) showed that certain derivatives did not significantly decrease cell viability, indicating a favorable safety profile while retaining bioactivity .
Properties
IUPAC Name |
tert-butyl N-(4-aminopyridin-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H3,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKIIOUFGULFEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001173088 | |
Record name | Carbamic acid, N-(4-amino-2-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001173088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266119-48-5 | |
Record name | Carbamic acid, N-(4-amino-2-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1266119-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(4-amino-2-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001173088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(4-aminopyridin-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.